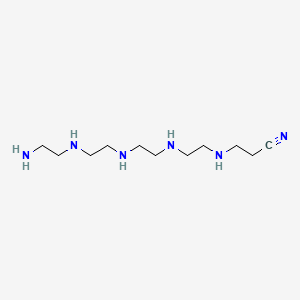
3,6,9,12-Tetraazapentadecane-15-nitrile, 1-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Amino-4,7,10,13-tetraazapentadecanenitrile is a chemical compound with the molecular formula C11H26N6 and a molecular weight of 242.364 g/mol It is known for its complex structure, which includes multiple amino groups and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Amino-4,7,10,13-tetraazapentadecanenitrile typically involves multi-step organic reactions. One common method involves the reaction of a precursor compound with a nitrile group and subsequent introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 15-Amino-4,7,10,13-tetraazapentadecanenitrile may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to accelerate the reaction rates. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
15-Amino-4,7,10,13-tetraazapentadecanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction may produce primary amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .
科学的研究の応用
15-Amino-4,7,10,13-tetraazapentadecanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 15-Amino-4,7,10,13-tetraazapentadecanenitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to a range of biological effects .
類似化合物との比較
Similar Compounds
- 3,6,9,12-Tetraazapentadecane-15-nitrile
- 14-Cyano-3,6,9,12-tetraazatetradecan-1-amine
- 4,7,10,13-Tetraazapentadecanenitrile
Uniqueness
15-Amino-4,7,10,13-tetraazapentadecanenitrile is unique due to its specific arrangement of amino and nitrile groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
特性
CAS番号 |
68310-65-6 |
|---|---|
分子式 |
C11H26N6 |
分子量 |
242.37 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C11H26N6/c12-2-1-4-14-6-8-16-10-11-17-9-7-15-5-3-13/h14-17H,1,3-11,13H2 |
InChIキー |
MRXUUSCOXDLUQQ-UHFFFAOYSA-N |
正規SMILES |
C(CNCCNCCNCCNCCN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


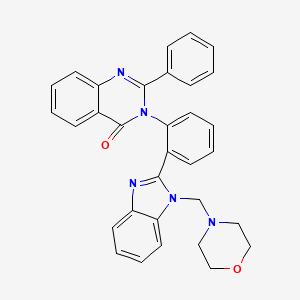



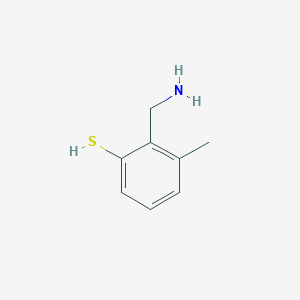
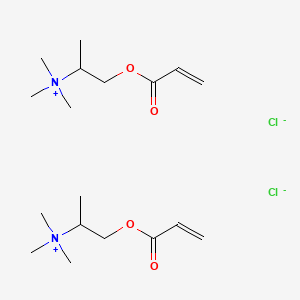

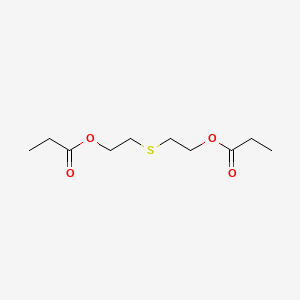
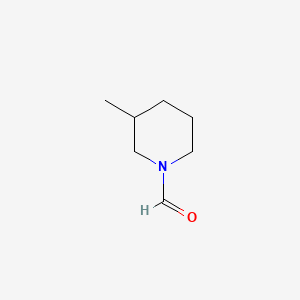
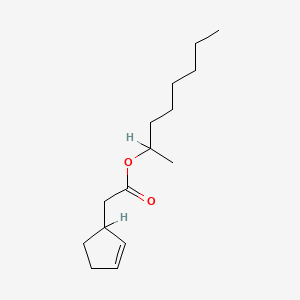
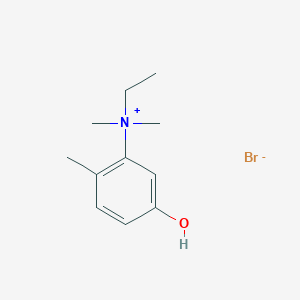
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
